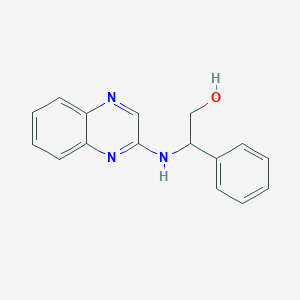![molecular formula C16H25N5O B7573718 1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one, also known as EMPI, is a compound that has been widely studied for its potential applications in scientific research. EMPI belongs to a class of compounds known as imidazolidinones, which have been shown to have a variety of biological activities. In
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one is not fully understood, but it is thought to involve the inhibition of several enzymes and signaling pathways. This compound has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of several transcription factors, including NF-κB and STAT3, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation and tumor growth. In neurodegenerative diseases, this compound has been shown to inhibit the aggregation of amyloid beta and tau proteins, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one in lab experiments is its potent biological activity. This compound has been shown to have potent anti-cancer and neuroprotective activity, making it a promising compound for the development of new drugs. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one. One area of future research is the development of new this compound analogs with improved biological activity and pharmacokinetic properties. Another area of future research is the study of the molecular mechanisms underlying the biological activity of this compound, which could lead to the identification of new drug targets. Finally, the use of this compound in combination with other drugs or therapies could lead to improved treatment outcomes for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one is a complex process that involves several steps. The first step is the synthesis of 1-[(5-methylpyrazin-2-yl)methyl]piperidine-4-carboxylic acid, which is then reacted with ethyl isocyanate to form the corresponding ethyl ester. The final step involves the reaction of the ethyl ester with 1,2-diaminopropane to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one has been studied for its potential applications in several areas of scientific research. One of the most promising areas is cancer research, where this compound has been shown to have potent anti-cancer activity. This compound has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antimicrobial activity against several bacterial strains.
Eigenschaften
IUPAC Name |
1-ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-3-20-8-9-21(16(20)22)15-4-6-19(7-5-15)12-14-11-17-13(2)10-18-14/h10-11,15H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRHDSQMZGBSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C1=O)C2CCN(CC2)CC3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-phenyl-1,2-oxazole-5-carboxamide](/img/structure/B7573648.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-3-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573649.png)
![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7573655.png)
![2-[[3-(1,2,4-Triazol-1-ylmethyl)piperidin-1-yl]methyl]-1,3-benzoxazole](/img/structure/B7573663.png)
![2-[1-(3-Fluorophenyl)ethylsulfonyl]-1-morpholin-4-ylethanone](/img/structure/B7573668.png)
![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)

![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)